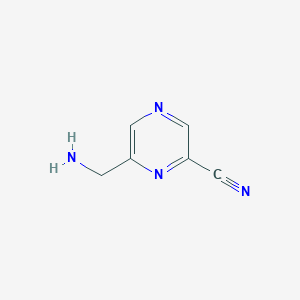

6-(Aminomethyl)pyrazine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N4 |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

6-(aminomethyl)pyrazine-2-carbonitrile |

InChI |

InChI=1S/C6H6N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1,7H2 |

InChI Key |

DHDUFOCXOCLLPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)C#N)CN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Aminomethyl Pyrazine 2 Carbonitrile

Reactivity of the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a potent nucleophile, making it a central point for a variety of chemical transformations and a key feature in the design of complex molecules.

The amine functionality is readily susceptible to a range of common organic reactions. Various chemical transformations, including acetylation and amidation, have been successfully applied to pyrazine (B50134) derivatives bearing amine groups. imist.maimist.ma These reactions allow for the introduction of diverse substituents, thereby modifying the molecule's steric and electronic properties.

A significant application of the amine's reactivity is in coupling reactions to form larger, conjugated systems. For instance, pyrazine-2-carboxylic acids can be coupled with various piperazines using reagents like propyl phosphonic anhydride (B1165640) (T3P) to synthesize novel derivatives. rjpbcs.com This amide bond formation is a robust strategy for linking the pyrazine core to other heterocyclic systems. rjpbcs.com Similarly, amidation of 3-aminopyrazine-2-carboxylic acid with aniline, facilitated by a coupling agent like 1,1'-Carbonyldiimidazole (CDI), demonstrates the conversion of the amine into an amide linkage, connecting it to an aryl group. imist.ma The development of pyrazinacene conjugated polymers further highlights the potential for creating extended π-systems, although this specific work did not start from the aminomethyl derivative. rsc.org

Table 1: Examples of Amine-Based Transformations on Pyrazine Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Amidation | Carboxylic Acid, T3P | Pyrazine-piperazine conjugates | rjpbcs.com |

| Amidation | Aniline, CDI | N-phenylpyrazine-carboxamide | imist.ma |

| Acetylation | Acetylating Agent | N-acetylated pyrazine | imist.maimist.ma |

The pyrazine scaffold, with its multiple nitrogen atoms, is a cornerstone in the field of coordination chemistry and ligand design. nih.govmdpi.com The nitrogen atoms of the pyrazine ring, particularly the one at the 4-position, and the nitrogen of the aminomethyl group can act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions.

Table 2: Coordination Behavior of Nitrogen Atoms in Pyrazine Derivatives

| Nitrogen Atom Source | Coordination Role | Example Metal Ion | Reference |

|---|---|---|---|

| Pyrazine Ring Nitrogen | Acts as a coordination site | Mn(II), Fe(III), Co(II), Ni(II), Ru(III) | nih.govscispace.com |

| Side-Chain Amine/Imine Nitrogen | Acts as a second coordination site (bidentate chelation) | Mn(II), Fe(III), Co(II), Ni(II), Ru(III) | nih.govscispace.com |

| Amide Oxygen (from carboxamide) | Can coordinate in chelate ligands | Cu(II) | mdpi.com |

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations to yield different functionalities, including amides, carboxylic acids, and amines, and can also participate in the formation of new heterocyclic rings.

The hydration of a nitrile to a primary amide is a key transformation. orgsyn.org The hydration of pyrazine-2-carbonitrile to pyrazinamide (B1679903) has been effectively achieved using a continuous flow system with a manganese dioxide column reactor. orgsyn.org This method represents a green alternative to traditional acid or base-catalyzed hydration, which can often lead to over-hydrolysis to the carboxylic acid or the formation of byproducts. orgsyn.org While specific reduction pathways for 6-(aminomethyl)pyrazine-2-carbonitrile are not detailed in the provided search results, nitrile groups are generally readily reduced to primary amines using standard reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This would yield 6-(aminomethyl)pyrazin-2-yl)methanamine, a diamine derivative.

The nitrile group can act as an electrophile and participate in cyclization reactions to form new heterocyclic rings. Inspired by the reactivity of other heteroaromatic nitriles, it is a potent building block for complex structures. For example, 2-cyanopyridine (B140075) derivatives have been shown to react with the thiol group of cysteine to form a thioimidate intermediate. nih.gov This intermediate then undergoes intramolecular cyclization through nucleophilic attack by the amide nitrogen, resulting in a thiazolidine (B150603) ring. nih.gov This reaction demonstrates a powerful strategy for bioconjugation and peptide modification that could potentially be applied to 2-cyanopyrazine derivatives. nih.govrsc.org

Other studies have explored the cyclization of azo derivatives of azines. nih.gov However, in one study, while 4-methylpyridine (B42270) derivatives underwent facile cyclization to form triazinium ions, the corresponding pyrazine and pyrimidine (B1678525) derivatives did not yield stable cyclized products under the tested conditions. nih.gov This suggests that the electronic nature of the pyrazine ring can influence the feasibility of certain cyclization pathways. nih.gov

Transformations of the Pyrazine Heterocyclic Core

The pyrazine ring itself is an aromatic heterocycle, but its reactivity is significantly influenced by the two electron-withdrawing nitrogen atoms. youtube.com This electronic characteristic makes the ring relatively electron-deficient.

Electrophilic aromatic substitution on the pyrazine ring is generally less facile compared to benzene (B151609) due to the deactivating effect of the ring nitrogens. youtube.comyoutube.com However, transformations such as bromination and nitration have been reported on pyrazine rings that are activated by electron-donating groups like amines or hydroxyls. imist.maimist.ma

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. youtube.com A classic example of this reactivity is the Chichibabin reaction, where pyrazine can react with sodium amide in liquid ammonia (B1221849) to introduce an amino group onto the ring, forming an aminopyrazine. youtube.comyoutube.com This provides a direct method for functionalizing the carbon atoms of the pyrazine core. youtube.com The synthesis of various substituted pyrazines often starts from precursors like iminodiacetonitrile, which cyclize to form the core ring structure that can then be further modified. google.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. rjpbcs.com The mechanism generally involves the attack of the aromatic ring on the electrophile to form a positively charged intermediate (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.org

However, the pyrazine ring is inherently resistant to electrophilic attack. thieme-connect.de The two ring nitrogen atoms exert a strong deactivating effect, which is significantly amplified by the electron-withdrawing cyano group in this compound. In acidic conditions, which are common for many SEAr reactions (e.g., nitration, sulfonation), the nitrogen atoms can be protonated, leading to further deactivation of the ring and making substitution nearly impossible. thieme-connect.de

Direct electrophilic reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation are generally not viable methods for the functionalization of the pyrazine ring in this compound. thieme-connect.describd.com Successful electrophilic substitutions on pyrazine systems typically require the presence of strong activating groups directly attached to the ring or the use of pyrazine N-oxides, which can direct substitution and be subsequently removed. thieme-connect.de Given the heavily deactivated nature of the this compound ring, electrophilic aromatic substitution is not a primary strategy for its derivatization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.describd.com This reaction is particularly favored when a good leaving group is present on the ring and is activated by strong electron-withdrawing groups, such as the cyano group. youtube.com The general mechanism is a two-step addition-elimination process, where the nucleophile first attacks the carbon atom bearing the leaving group to form a resonance-stabilized negative intermediate (a Meisenheimer complex). youtube.com The subsequent departure of the leaving group restores the aromaticity of the ring.

For a molecule like this compound, SNAr would be a highly effective derivatization strategy if a leaving group (e.g., a halogen) were present at the C3, C5, or C6 positions. The reactivity of halopyrazines in SNAr reactions is often greater than that of corresponding halopyridines. thieme-connect.de The strong electron-withdrawing nature of the cyano group at C2 significantly lowers the electron density of the pyrazine ring, facilitating nucleophilic attack. researchgate.neteurekaselect.com

Studies on related chloropyrazine-2-carboxylic acid derivatives show that nucleophilic substitution with thiols proceeds readily, demonstrating the high reactivity of the pyrazine core towards nucleophiles. researchgate.neteurekaselect.com In some cases, the cyano group itself can act as a leaving group in nucleophilic aromatic substitutions, particularly in reactions with amines on pyrazine-based aryl nitriles. researchgate.netnih.gov

Below is a table illustrating typical SNAr reactions on pyrazine scaffolds featuring a cyano group and a leaving group, which informs the potential reactivity of derivatives of this compound.

| Pyrazine Substrate (Analogue) | Nucleophile | Product | Reaction Conditions | Reference(s) |

| 5-Chloropyrazine-2-carbonitrile | Substituted benzenethiols | 5-(Phenylsulfanyl)pyrazine-2-carbonitrile derivatives | Heterogeneous copper catalyst, 90°C | researchgate.net |

| 2-Chloropyrazine | Sodium hydroxide (B78521) (NaOH) | 2-Hydroxypyrazine | Aqueous solution | scribd.com |

| 2-Chloropyrimidine | Ammonia (NH3) | 2-Aminopyrimidine | Mild conditions | scribd.com |

| Pentafluoropyridine | Phenothiazine | Fluorinated pyridylphenothiazine | K3PO4, MeCN | mdpi.com |

This table presents data for analogous pyrazine and azine systems to illustrate the principles of SNAr, as specific data for this compound derivatives is not available.

Palladium-Catalyzed Coupling Reactions in Pyrazine Derivatization

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the derivatization of heterocyclic compounds, including pyrazines. mdpi.comwikipedia.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst and a ligand. youtube.com The general catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

For derivatizing the this compound scaffold, a common approach would involve starting with a halogenated precursor, such as 6-chloro- or 6-bromopyrazine-2-carbonitrile. This halogen atom serves as the handle for various palladium-catalyzed couplings.

Key cross-coupling reactions applicable to pyrazine derivatization include:

Suzuki Coupling: Reaction of a halopyrazine with a boronic acid or ester to form a C-C bond.

Heck Coupling: Reaction of a halopyrazine with an alkene to form a substituted alkene. nih.gov

Sonogashira Coupling: Reaction of a halopyrazine with a terminal alkyne to form a C-C bond, creating an alkynylpyrazine. nih.gov

Buchwald-Hartwig Amination: Reaction of a halopyrazine with an amine to form a C-N bond, which is a key method for synthesizing amino-substituted pyrazines. youtube.com

Research has shown the successful coupling of arylboronic acids with pyrazines using iron or palladium catalysts to create C-C bonds. mdpi.com The efficiency of these reactions allows for the introduction of a wide array of functional groups onto the pyrazine core under relatively mild conditions. youtube.com

The table below summarizes representative palladium-catalyzed coupling reactions on related halo-azine systems, demonstrating the potential for derivatizing the this compound framework.

| Coupling Reaction | Halo-azine Substrate (Analogue) | Coupling Partner | Catalyst/Ligand System | Product Type | Reference(s) |

| Suzuki Coupling | Aryl halide | Organoboron species | Pd(0) catalyst, base | Biaryl compound | youtube.com |

| Sonogashira Coupling | Aryl iodide/bromide | Phenylacetylene | Pd(II) pre-catalyst, TMG base | Diphenylacetylene | nih.gov |

| Buchwald-Hartwig | Aryl halide | Amine | Pd catalyst, ligand, strong base | Aryl amine | youtube.com |

| Heck Coupling | Aryl halide | Alkene | Pd(0) catalyst | Aryl-substituted alkene | nih.gov |

This table illustrates general palladium-catalyzed reactions relevant to the derivatization of a halogenated pyrazine-2-carbonitrile core.

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of the primary reaction classes relevant to this compound are well-established for aromatic systems.

Electrophilic Aromatic Substitution (SEAr): The proposed mechanism involves the formation of a high-energy σ-complex (arenium ion). wikipedia.org For pyrazine, the presence of the ring nitrogens destabilizes this cationic intermediate, thus increasing the activation energy and making the reaction highly unfavorable. thieme-connect.de This deactivation is further compounded by the electron-withdrawing cyano group.

Nucleophilic Aromatic Substitution (SNAr): The predominant mechanism is the two-step addition-elimination pathway. nih.gov The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. youtube.comnih.gov The stability of this anionic complex is crucial, and it is greatly enhanced by the presence of electron-withdrawing groups like the cyano group, which can delocalize the negative charge through resonance. youtube.com While the addition-elimination route is most common, an alternative pathway for halo-azines reacting with strong bases like potassium amide is the SN(ANRORC) mechanism, which involves Addition of the Nucleophile, Ring Opening, and Ring Closure. thieme-connect.de For certain pyridinium (B92312) substrates, the elimination step can proceed via an E2 or E1cB-like mechanism, especially when the leaving group is poor. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling: These reactions operate via a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. youtube.com The cycle generally consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the halopyrazine, forming a Pd(II) complex. wikipedia.org

Transmetalation: The organic group from the organometallic coupling partner is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. wikipedia.orgyoutube.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Aminomethyl Pyrazine 2 Carbonitrile Analogs

Conformational and Substituent Effects on Biological Activity

The positioning and substitution of the aminomethyl group on the pyrazine (B50134) ring are critical for determining biological activity. While direct SAR studies on "6-(aminomethyl)pyrazine-2-carbonitrile" are not extensively detailed in the provided results, principles can be drawn from related pyrazine derivatives. For instance, in the development of Checkpoint Kinase 1 (CHK1) inhibitors, a 5-aminopyrazine-2-carbonitrile (B111176) group was found to be optimal for interacting with a unique protein-bound water molecule within the kinase's active site, which conferred high selectivity over other kinases. pharmablock.com This highlights that the specific placement of an amino group on the pyrazine ring is crucial for establishing key interactions, such as hydrogen bonds, that underpin potency and selectivity. The substitution on the amine itself, for example, forming amides or being part of a larger, more complex side chain, further modulates these interactions.

The pyrazine-2-carbonitrile scaffold is a cornerstone for ligand efficacy in multiple therapeutic contexts. The pyrazine ring system is an electron-deficient aromatic ring that can participate in various non-covalent interactions with biological targets. nih.gov The nitrogen atoms frequently serve as hydrogen bond acceptors, anchoring the ligand in the target's binding pocket, a common feature in kinase inhibitors. pharmablock.com

The carbonitrile group (-CN) is a potent electron-withdrawing group and can also act as a hydrogen bond acceptor. In the context of CHK1 inhibitors, a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed, demonstrating that the pyrazine-2-carbonitrile core is a viable scaffold for creating potent and selective inhibitors. nih.govacs.orgacs.org The combination of the pyrazine ring and the carbonitrile group provides a rigid and electronically distinct core that can be systematically modified to optimize pharmacological properties. nih.govscispace.com

Varying the substituents on both the pyrazine ring and its side chains is a key strategy for modulating biological activity. Studies on pyrazinecarboxamide derivatives as antimycobacterial agents have shown that extensive substitution on both the pyrazine and an attached benzene (B151609) ring significantly influences activity. nih.gov The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), has been shown to enhance the antimycobacterial activity of pyrazine-1,2,4-triazole hybrids. rsc.org

Similarly, in the pursuit of neuropeptide S receptor antagonists, modifications at various positions of an oxazolo[3,4-a]pyrazine nucleus led to significant changes in potency. acs.org For antimycobacterial pyrazinecarboxamides, the addition of lipophilic substituents was explored to improve the biological effect, indicating that physicochemical properties are as important as electronic effects in determining activity. nih.gov These findings underscore that a systematic exploration of the chemical space around the pyrazine core is essential for fine-tuning ligand-target interactions and achieving desired therapeutic profiles.

SAR Analysis in Specific Therapeutic Contexts

The principles of SAR are best illustrated by examining the development of pyrazine-2-carbonitrile derivatives for specific diseases.

Checkpoint Kinase 1 (CHK1) is a crucial protein in the DNA damage response pathway, making it an attractive target for cancer therapy. pharmablock.comnih.gov A novel series of potent and orally bioavailable CHK1 inhibitors was created by hybridizing two different chemical scaffolds, resulting in 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. nih.govacs.org

The SAR studies revealed several key features:

The 5-aminopyrazine-2-carbonitrile Core : This part of the molecule was found to be essential for high selectivity. It optimally interacts with a specific water molecule within the CHK1 protein, an interaction not as favorable in other kinases. pharmablock.com

The 3-Alkoxyamino Group : The alkoxyamino substituent at the 3-position was a result of optimizing a fragment-based discovery approach. This group contributes significantly to the compound's potency.

The 5-(pyridin-2-ylamino) Group : This larger substituent was introduced through the hybridization strategy to improve properties like oral bioavailability, which was lacking in earlier inhibitor series. nih.govacs.org

Further optimization of this series led to the clinical candidate CCT245737, a potent and selective CHK1 inhibitor. pharmablock.com The development process involved fine-tuning the substituents to balance potency, selectivity, and pharmacokinetic properties, mitigating off-target effects like hERG inhibition. pharmablock.com

Table 1: SAR of Pyrazine-2-carbonitrile Analogs as CHK1 Inhibitors Data synthesized from descriptive text in referenced articles. pharmablock.comnih.govacs.org

| Compound Series | Key Structural Features | Observed Activity/Property | Reference |

|---|---|---|---|

| 2-Aminoisoquinoline Series (e.g., SAR-020106) | Initial lead scaffold | Potent and selective CHK1 inhibitor, but lacked oral bioavailability. | nih.govacs.org |

| Pyridine Scaffold | Alternative scaffold | Showed more promising in vitro ADME properties and reduced hERG inhibition. | nih.gov |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | Hybridized scaffold | Maintained cellular potency and selectivity while improving ADME properties. Led to orally bioavailable inhibitors. | nih.govacs.org |

| CCT245737 | Optimized pyrazine-2-carbonitrile analog | Potent, highly selective, orally bioavailable CHK1 inhibitor. Advanced to clinical candidacy. | pharmablock.com |

Pyrazinamide (B1679903) (PZA), a pyrazine-2-carboxamide, is a first-line drug for treating tuberculosis (TB). nih.govminia.edu.eg This has spurred extensive research into related pyrazine derivatives to combat drug-resistant strains. While many studies focus on the carboxamide, the SAR principles are relevant to the carbonitrile scaffold.

Key findings from SAR studies on pyrazine derivatives against Mycobacterium tuberculosis include:

Substitution on the Pyrazine Ring : Modifications to the pyrazine ring itself are critical. For example, in a series of substituted N-Phenylpyrazine-2-carboxamides, a 5-tert-Butyl-6-chloro substitution pattern produced a highly active compound. nih.gov

Substitution on the Amide/Side Chain : The nature of the substituent attached to the pyrazine core is paramount.

An iodine atom at the 3-position of a phenyl ring attached to the pyrazine-2-carboxamide was found to be important for antimycobacterial activity. nih.gov

The introduction of a trifluoromethyl (-CF3) group into a pyrazine-triazole hybrid significantly improved activity. rsc.org

In a series of pyrazine-2-carboxylic acid hydrazide derivatives, converting the hydrazide to an N4-ethyl-thiosemicarbazide resulted in the highest activity against M. tuberculosis. minia.edu.eg

These studies show that enhancing lipophilicity and introducing specific electron-withdrawing or halogen substituents can significantly boost the antimycobacterial potency of pyrazine-based compounds. nih.gov

Table 2: SAR of Pyrazine Analogs as Antimycobacterial Agents Data extracted from referenced articles. nih.govrsc.orgminia.edu.eg

| Compound/Series | Key Structural Feature | Reported Antimycobacterial Activity (MIC) | Reference |

|---|---|---|---|

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Iodine substitution on the phenyl ring | MIC < 2.0 µmol/L against M. tuberculosis | nih.gov |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Substitutions on pyrazine ring and iodo-substituted phenyl ring | IC90 = 0.819 µg/mL | nih.gov |

| N4-ethyl-N1-pyrazinoyl-thiosemicarbazide | Thiosemicarbazide side chain | IC90 = 16.87 μg/mL against M. tuberculosis H37Rv | minia.edu.eg |

| Pyrazine-triazole hybrid with -CF3 group | Trifluoromethyl substitution | MIC = 3.12 μg/mL | rsc.org |

SAR of Pyrazine-2-carbonitrile Derivatives in Antimalarial Research

While research specifically detailing the antimalarial SAR of this compound is not extensively documented in publicly available literature, the broader class of pyrazine-containing compounds has been investigated for activity against Plasmodium parasites, the causative agents of malaria. The pyrazine ring is a key structural motif in various biologically active molecules, and its derivatives have shown promise in targeting different pathways within the parasite. nih.gov

The development of drug resistance to existing antimalarials necessitates the discovery of novel chemical scaffolds. nih.govnih.gov Pyrazole and pyrazoline derivatives, which are also nitrogen-containing heterocyclic compounds, have been extensively studied as antimalarial agents, suggesting that the nitrogen heterocycle core is a viable starting point for inhibitor design. nih.govnih.gov

SAR studies on related heterocyclic compounds offer insights that could be applicable to pyrazine-2-carbonitrile derivatives. For instance, in a series of pyrazolo[3,4-b]pyridines, substitutions on the heterocyclic core were found to significantly impact their antiplasmodial activity. nih.gov These studies often highlight the importance of specific substituents and their positions on the ring system for optimal target engagement and cellular activity.

For pyrazine derivatives, modifications to the core structure can influence their mechanism of action. For example, pyrazinamide, an antimycobacterial agent, requires conversion to its active form, pyrazinoic acid. nih.gov This highlights the importance of the pyrazine ring's substituents in metabolic activation. While the mechanism for antimalarial pyrazines may differ, it underscores the critical role of the pyrazine core and its decorations in biological activity.

The following table summarizes hypothetical SAR insights for pyrazine-2-carbonitrile derivatives as antimalarial agents, based on principles from related heterocyclic compounds.

| Modification Site | Structural Change | Potential Impact on Antimalarial Activity |

| Pyrazine Ring | Substitution with electron-withdrawing or -donating groups | Modulation of electronic properties, potentially affecting target binding or metabolic stability. |

| Aminomethyl Group | Alteration of the linker length or substitution on the nitrogen | May influence interactions with the target protein and affect physicochemical properties like solubility and permeability. |

| Nitrile Group | Replacement with other functional groups (e.g., carboxamide, ester) | Could alter the binding mode to the target enzyme or protein and impact the compound's overall polarity. |

| Other Ring Positions | Introduction of various substituents (e.g., halogens, alkyl groups) | Can provide additional contact points with the target, enhancing potency and selectivity. |

SAR of Pyrazine-2-carbonitrile Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The pyrazine-2-carbonitrile scaffold has been more extensively explored in the context of dipeptidyl peptidase-4 (DPP-4) inhibition for the treatment of type 2 diabetes. DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. nih.gov A number of pyrazine and other heterocyclic derivatives have been developed as potent and selective DPP-4 inhibitors.

Key to the SAR of many DPP-4 inhibitors is their ability to form specific interactions with the enzyme's active site. The active site of DPP-4 is often described as having several key pockets (S1, S2, etc.) that accommodate different parts of the inhibitor molecule. The cyanopyrrolidine moiety is a common feature in many potent DPP-4 inhibitors, where the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) of DPP-4. While this compound itself is not a cyanopyrrolidine, the pyrazine-2-carbonitrile fragment can be considered a bioisostere or a key building block.

Research on various heterocyclic DPP-4 inhibitors has revealed important SAR trends:

Amino Group: A primary or secondary amine is often crucial for interacting with the acidic residues Glu205 and Glu206 in the S2 pocket of DPP-4. nih.gov The aminomethyl group in this compound could potentially fulfill this role.

Nitrile Group: The nitrile group is a key warhead in many covalent inhibitors, targeting the catalytic serine. Its position and orientation are critical for reactivity and inhibitory potency.

The following table summarizes the SAR of pyrazine-2-carbonitrile and related heterocyclic derivatives as DPP-4 inhibitors based on published research.

| Compound Series | Key Structural Features | Observed SAR Trends | IC₅₀ Range |

| Pyrrolidine-2-carbonitrile derivatives | Varied substitutions on the pyrrolidine (B122466) ring and N-acyl group. | The stereochemistry of the pyrrolidine ring is critical. Fluorination at the 4-position of the pyrrolidine can enhance potency. capes.gov.br | Varies significantly with substitution. |

| Imidazolopyrimidine amides | Amide substitutions on the imidazolopyrimidine core. | The electronic properties of the substituents play a significant role in inhibitory activity. nih.gov | As low as nanomolar. |

| Pyrrolidine amides | Extensive substitutions on the pyrrolidine and amide moieties. | Electronic effects of substituents on the pyrrolidine and carbon rings are important for activity. researchgate.net | Wide range of activities reported. |

Computational Approaches in SAR Elucidation for this compound Derivatives

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into SAR and guiding the design of more potent and selective compounds. These approaches are particularly useful for understanding the interactions between a ligand and its target protein at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound analogs, docking studies can be used to:

Visualize the binding mode within the active site of a target enzyme, such as the Plasmodium proteasome or human DPP-4. nih.govnih.gov

Identify key amino acid residues involved in the interaction, providing a rationale for the observed SAR.

Predict the binding affinity of novel, un-synthesized analogs, helping to prioritize which compounds to synthesize and test.

For example, in the context of DPP-4 inhibition, docking studies have been instrumental in understanding how different heterocyclic scaffolds orient themselves within the active site to interact with key residues like Glu205, Glu206, and Ser630. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to:

Identify the physicochemical properties (e.g., electronic, steric, and hydrophobic) that are most important for activity.

Predict the activity of new analogs based on their calculated descriptors.

Gain a deeper understanding of the mechanism of action.

QSAR studies on DPP-4 inhibitors have highlighted the importance of descriptors related to molecular shape, electrostatics, and topology in determining inhibitory potency. researchgate.netjddtonline.info A neuro-symbolic AI approach has also been developed for predicting DPP-4 inhibitor activity, showcasing the potential of advanced computational methods. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into:

The stability of the predicted binding pose from molecular docking.

The conformational changes that may occur upon ligand binding.

The role of water molecules in mediating ligand-protein interactions.

MD simulations have been used to study the stability of various inhibitors within the DPP-4 active site, confirming the persistence of key interactions. nih.gov

The integration of these computational approaches allows for a more efficient and informed exploration of the SAR of this compound analogs, ultimately accelerating the discovery of new drug candidates.

Biological Activities and Mechanistic Insights of 6 Aminomethyl Pyrazine 2 Carbonitrile and Its Derivatives

Anticancer and Antiproliferative Mechanisms

Pyrazine-based compounds have been identified as potent inhibitors of various enzymes and receptors that are critical to cancer cell proliferation and survival. researchgate.net Their derivatives are being actively investigated for their potential to target key regulators of cell cycle progression and DNA damage response.

Checkpoint Kinase (CHK1) Inhibition and DNA Damage Response Modulation

Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase in the DNA damage response pathway. It is responsible for arresting the cell cycle to allow for DNA repair, thereby preventing cells with damaged DNA from entering mitosis. nih.gov Inhibiting CHK1 is a promising cancer therapy strategy, as it can force cancer cells with high levels of DNA damage to proceed through the cell cycle without proper repair, leading to mitotic catastrophe and cell death. nih.gov This approach is particularly effective when combined with DNA-damaging chemotherapy agents. nih.gov

A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as potent and selective CHK1 inhibitors. nih.gov These compounds were created by hybridizing two different chemical scaffolds to enhance metabolic stability and oral bioavailability while maintaining high potency and selectivity for CHK1 over other kinases like CHK2 and CDK1. acs.org The inhibition of CHK1 by these pyrazine (B50134) derivatives prevents the effective repair of DNA lesions, potentiating the cytotoxic effects of genotoxic therapies. nih.gov

Inhibition of Other Kinase Targets (e.g., Aurora Kinases, PLK1)

Derivatives of the pyrazine core structure have demonstrated inhibitory activity against other kinases involved in cell division and cancer progression.

Aurora Kinases: A class of dual inhibitors targeting both Aurora kinases and tubulin polymerization was developed from 3-cyano-6-(5-methyl-3-pyrazoloamino)-pyridines. nih.gov One compound from this series showed excellent selectivity for Aurora kinases over a panel of 66 other kinases and inhibited the phosphorylation of a key Aurora kinase substrate, histone H3. nih.gov

Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of multiple stages of mitosis, and its overexpression is a negative prognostic marker in many cancers. nih.gov While direct inhibition of PLK1 by 6-(aminomethyl)pyrazine-2-carbonitrile derivatives is not explicitly detailed in the provided research, the general strategy of targeting mitotic kinases is well-established. For instance, the PLK1 inhibitor BI2536 has been shown to enhance the chemosensitivity of cancer cells to agents like cisplatin. nih.gov

Antiproliferative Effects on Specific Cancer Cell Lines

The antiproliferative activity of various pyrazine and pyrimidine-carbonitrile derivatives has been evaluated against several human cancer cell lines. For example, a series of pyrimidine-5-carbonitrile derivatives were synthesized and tested for their cytotoxic effects. rsc.org One compound, in particular, demonstrated significantly greater activity than the established EGFR inhibitor erlotinib (B232) against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. rsc.org This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis. rsc.org

Similarly, pyrazoline-based derivatives have shown potent antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com Two compounds, in particular, exhibited IC₅₀ values of 7.21 µM and 8.02 µM and were found to induce significant apoptotic cell death. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyrazine and Pyrimidine (B1678525) Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-5-carbonitrile Derivative (11b) | HCT-116 (Colorectal Carcinoma) | 3.37 | rsc.org |

| Pyrimidine-5-carbonitrile Derivative (11b) | HepG-2 (Hepatocellular Carcinoma) | 3.04 | rsc.org |

| Pyrimidine-5-carbonitrile Derivative (11b) | MCF-7 (Breast Cancer) | 4.14 | rsc.org |

| Pyrimidine-5-carbonitrile Derivative (11b) | A549 (Non-small Cell Lung Cancer) | 2.4 | rsc.org |

| Pyrazoline-Based Derivative (6e) | MCF-7 (Breast Cancer) | 7.21 | mdpi.com |

| Pyrazoline-Based Derivative (6k) | MCF-7 (Breast Cancer) | 8.02 | mdpi.com |

Antimycobacterial Action

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide, underscoring the urgent need for new drugs with novel mechanisms of action. nih.gov Pyrazine derivatives, most notably pyrazinamide (B1679903), are cornerstone drugs in tuberculosis treatment. Research continues to explore new pyrazine-based compounds targeting essential mycobacterial enzymes.

Targeting Mycobacterial Methionine Aminopeptidase 1 (MtMetAP1)

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the initial methionine residue from newly synthesized proteins, a vital process in all living cells. nih.gov Bacteria possess Type I MetAPs, which are structurally distinct from the Type II enzymes found in humans, making them an attractive target for selective antibacterial drugs. nih.gov

Researchers have designed and synthesized pyrazine-based inhibitors of Mycobacterium tuberculosis MetAP1 (MtMetAP1). nih.gov A series of 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides demonstrated high inhibitory activity against the MtMetAP1a isoform. nih.gov The level of inhibition was found to be strongly influenced by the metal cofactor present, with the highest activity observed in the presence of Ni²⁺. nih.gov These findings highlight the potential of targeting the conserved active site of bacterial Type I MetAPs for the development of new antimycobacterial agents. nih.govnih.gov

Inhibition of PanD Enzyme in Mycobacterium tuberculosis

The enzyme L-aspartate decarboxylase (PanD) is critical for the biosynthesis of pantothenate (Vitamin B5), a precursor to coenzyme A, which is essential for mycobacterial survival. nih.gov The bioactive form of the frontline anti-tuberculosis drug pyrazinamide, pyrazinoic acid (POA), is known to weakly inhibit the PanD enzyme. nih.govnih.gov

To improve upon this, novel analogs of pyrazinoic acid were designed with modifications at the 3-position of the pyrazine ring. nih.govnih.gov This structural information guided the development of more potent inhibitors. One such analog, 3-(1-naphthamido)pyrazine-2-carboxylic acid, demonstrated a 1,000-fold enhancement in PanD enzyme inhibition compared to POA. nih.gov This compound appears to inhibit the enzyme by silencing events within the catalytic center, rather than by inducing major structural changes or degradation of the PanD protein. nih.gov This research demonstrates that a deeper understanding of the enzymatic features of key metabolic enzymes can drive the design of more potent inhibitors. nih.gov

Broader Antimycobacterial Activity and Mechanisms of Resistance

Derivatives of the pyrazine scaffold, to which this compound belongs, have demonstrated a wide spectrum of antimycobacterial activity. Research into pyrazinamide (PZA), a cornerstone of tuberculosis treatment, has spurred the investigation of various pyrazine analogs for their efficacy against Mycobacterium tuberculosis and other mycobacterial species.

A series of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, which are structurally related to this compound, have been synthesized and evaluated for their antimycobacterial properties. nih.gov Certain compounds within this series exhibited antimycobacterial activity against Mycobacterium tuberculosis comparable to that of pyrazinamide, with Minimum Inhibitory Concentrations (MICs) in the range of 12.5-25 µg/mL. nih.gov Notably, some of these analogs, such as 6-chloro-5-cyanopyrazine-2-carboxamide and 5-cyano-6-(heptylamino)pyrazine-2-carboxamide, were also found to be active against Mycobacterium kansasii and Mycobacterium avium, which are typically not susceptible to PZA. nih.gov This suggests that modifications to the pyrazine ring can extend the spectrum of activity to non-tuberculous mycobacteria.

The mechanisms of resistance to pyrazine-based antimycobacterials are multifaceted. For pyrazinamide, the most well-characterized mechanism of resistance involves mutations in the pncA gene, which encodes the pyrazinamidase (PZase) enzyme. nih.gov This enzyme is responsible for converting the prodrug PZA into its active form, pyrazinoic acid (POA). Loss-of-function mutations in pncA prevent this conversion, rendering the drug ineffective. scispace.com

Beyond the lack of activation, impaired uptake of the drug can also contribute to resistance. nih.gov Studies have shown that an ATP-dependent transport system is involved in the uptake of PZA in M. tuberculosis. nih.gov Therefore, alterations in this transport system could be a potential mechanism of resistance for pyrazine analogs. General mechanisms of drug resistance in mycobacteria, such as the presence of an impermeable cell wall, drug efflux pumps, and genetic polymorphisms in drug targets, may also play a role in the development of resistance to this compound derivatives. frontiersin.orgnih.gov For instance, mutations in the rpsA gene, which encodes the ribosomal protein S1, have been implicated in pyrazinamide resistance, although their contribution appears to be limited. scispace.com

Table 1: Antimycobacterial Activity of Selected Pyrazine Analogs

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Pyrazinamide | Mycobacterium tuberculosis | 12.5-25 |

| 6-chloro-5-cyanopyrazine-2-carboxamide | Mycobacterium kansasii | Active |

Antimalarial Efficacy and Target Engagement

The pyrazine ring is a privileged scaffold in medicinal chemistry and has been incorporated into various compounds with demonstrated antimalarial activity. While direct studies on the antimalarial efficacy of this compound are not extensively documented, research on related pyrazine-containing molecules provides strong evidence for its potential in this therapeutic area.

A series of 3,5-diaryl-2-aminopyrazine analogs have been identified as potent antimalarial agents. mmv.org These compounds exhibit impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC50 values in the nanomolar range (6–94 nM). mmv.org Furthermore, these pyrazine derivatives have shown good metabolic stability in human liver microsomes and demonstrated significant efficacy in the Plasmodium berghei mouse model at low oral doses. mmv.org One of the leading compounds in this series was curative at an oral dose of 4 x 10 mg/kg. mmv.org

Similarly, 1,2,4-triazolo[4,3-a]pyrazines have been explored as potent antimalarial drug leads. nih.govbeilstein-journals.org Aminated derivatives of this scaffold have shown antimalarial activity against the P. falciparum 3D7 strain, with IC50 values ranging from 9.90 to 23.30 µM. nih.govbeilstein-journals.org

The precise molecular targets for many antimalarial pyrazine derivatives are still under investigation. However, target identification methods such as in vitro evolution and whole-genome analysis (IVIEWGA) have been instrumental in elucidating the mechanisms of action for novel antimalarial compounds. nih.gov This approach has successfully identified targets for other antimalarials, including translation elongation factor 2 (eEF2) and dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov For pyrazine-based antimalarials, potential targets could include enzymes involved in essential metabolic pathways of the parasite, such as protein synthesis, glycolysis, or purine (B94841) metabolism. nih.gov

Other Enzymatic and Receptor-Mediated Activities

Derivatives of this compound have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. vietnamjournal.runih.gov DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. nih.gov

Research has focused on fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives, which are structurally analogous to the pyrazine core of this compound. vietnamjournal.runih.gov These compounds, particularly those with a β-amino carbonyl linker, have demonstrated significant DPP-4 inhibitory activity. vietnamjournal.runih.gov Some of these derivatives have exhibited IC50 values as low as 21.4 to 59.8 nM, which is comparable to the approved DPP-4 inhibitor, Sitagliptin (IC50 = 28 nM). vietnamjournal.runih.gov Furthermore, these compounds have shown satisfactory selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9. vietnamjournal.runih.gov Docking studies have revealed that these inhibitors can effectively stabilize within the active site of the DPP-4 enzyme. vietnamjournal.ru

Table 2: DPP-4 Inhibition by Pyrazolopyrimidine Derivatives

| Compound Type | Linker | DPP-4 IC50 (nM) |

|---|---|---|

| 6-(hydroxymethyl)pyrazolopyrimidine | β-amino carbonyl | ≤ 59.8 |

| N-1 methyl, C-3 methyl pyrazolopyrimidine | β-amino ester/amide | 21.4 - 59.8 |

The pyrazine scaffold is a key feature in a class of compounds designed to inhibit the VirB11 ATPase. nih.govnih.gov VirB11 is a crucial component of the type IV secretion system (T4SS) in pathogenic bacteria like Helicobacter pylori. The T4SS is a macromolecular complex that translocates virulence factors into host cells, and its inhibition represents a promising antibacterial strategy. nih.govnih.gov

Specifically, 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as competitive inhibitors of the H. pylori VirB11 homolog, HP0525. nih.govnih.gov These compounds are thought to mimic ATP and bind to the ATPase active site. nih.gov The imidazo[1,2-a]pyrazine core occupies the ribose binding region, while other substituents can be modified to interact with the purine and phosphate (B84403) binding regions of the enzyme. nih.gov While this compound itself has not been explicitly tested as a VirB11 inhibitor, the proven activity of the related imidazo[1,2-a]pyrazine scaffold suggests that the pyrazine ring is a viable starting point for the design of novel VirB11 ATPase inhibitors.

The pyrazine nucleus is a versatile pharmacophore found in numerous compounds with a wide range of biological activities, including the inhibition of various enzymes. nih.gov Natural product derivatives incorporating a pyrazine fragment have been shown to possess anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. nih.gov

For instance, cinnamic acid-pyrazine derivatives have been identified as inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), with IC50 values in the micromolar range. nih.gov Other pyrazine-containing compounds have been investigated for their inhibitory effects on enzymes such as acetylcholine (B1216132) esterase, α-glucosidase, urease, and lipoxygenase.

In Vitro Biological Assay Methodologies for this compound Analogs

A variety of in vitro biological assay methodologies are employed to evaluate the therapeutic potential of this compound analogs across different activities.

For assessing antimycobacterial activity , broth microdilution methods are commonly used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various mycobacterial strains, such as M. tuberculosis H37Rv. nih.gov These assays are typically performed in specialized media like Middlebrook 7H9 broth.

The antimalarial efficacy of pyrazine derivatives is often evaluated using in vitro parasite growth inhibition assays. beilstein-journals.org This typically involves culturing P. falciparum strains (e.g., 3D7, K1) in the presence of varying concentrations of the test compounds. Parasite viability can be assessed using methods such as the SYBR Green I-based fluorescence assay or by microscopic examination of Giemsa-stained blood smears.

To determine DPP-4 inhibitory activity , enzymatic assays are conducted using purified recombinant human DPP-4 enzyme. The assay measures the cleavage of a fluorogenic or chromogenic substrate in the presence and absence of the inhibitor. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.

For evaluating VirB11 ATPase inhibition , a common method is a coupled-enzyme assay that measures the amount of ADP produced from ATP hydrolysis by the VirB11 enzyme. This can be done using a pyruvate (B1213749) kinase/lactate dehydrogenase system where the oxidation of NADH is monitored spectrophotometrically.

General cytotoxicity of the compounds is often assessed using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various human cell lines (e.g., HEK293, HeLa). nih.gov This helps to determine the selectivity of the compounds for their intended targets over host cells.

Computational Chemistry and Molecular Modeling of 6 Aminomethyl Pyrazine 2 Carbonitrile

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode and affinity of a drug candidate. For 6-(Aminomethyl)pyrazine-2-carbonitrile, molecular docking studies can be employed to screen for potential protein targets and to understand the key interactions driving its binding.

A hypothetical docking study of this compound could be performed against a relevant protein target, such as a kinase or a protease involved in a disease pathway. The docking process would involve preparing the 3D structure of the ligand and the protein, followed by the use of a docking algorithm to explore the conformational space of the ligand within the protein's active site. The results would be scored based on the predicted binding affinity.

The interaction profile would likely reveal the formation of hydrogen bonds between the aminomethyl group and the cyano group of the ligand with polar residues in the active site. The pyrazine (B50134) ring could engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -8.5 | ASP145, LYS72 | Hydrogen Bond |

| PHE80 | π-π Stacking | ||

| Protease Y | -7.9 | GLU99, SER195 | Hydrogen Bond |

| TRP215 | Hydrophobic Interaction |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be conducted in a simulated physiological environment (water, ions, at a specific temperature and pressure). The simulation would track the movements of all atoms in the system, allowing for the analysis of the stability of the binding pose, the flexibility of the ligand and protein, and the changes in their conformations. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability and flexibility of the complex.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value |

| Force Field | AMBER, CHARMM |

| Water Model | TIP3P |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Time | 100 ns |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of a molecule. For this compound, DFT calculations can provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The electrostatic potential map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding intermolecular interactions.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Virtual Screening and De Novo Design Strategies for Pyrazine-Based Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. scispace.com this compound can serve as a starting point or a query molecule in a ligand-based virtual screening campaign. scispace.com This involves searching for molecules with similar structural or chemical features, with the hypothesis that similar molecules may exhibit similar biological activities.

Structure-based virtual screening, on the other hand, would involve docking a large library of compounds into the active site of a chosen protein target to identify potential binders.

De novo design strategies could also be employed, where new molecules are built from scratch within the constraints of the protein's active site. The pyrazine core of this compound could be used as a central scaffold, and different functional groups could be added or modified to optimize the binding affinity and other drug-like properties.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Applications

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors, which are numerical representations of its chemical and physical properties. These descriptors can then be used to build Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, if a dataset of pyrazine derivatives with their measured biological activities were available, this compound could be included in the dataset. The developed QSAR model could then be used to predict the activity of new, untested pyrazine derivatives and to guide the design of more potent compounds. The models are often developed using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

Table 4: Selected Molecular Descriptors for this compound Relevant for QSAR Studies

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Topological | Molecular Weight | 148.15 g/mol |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | |

| Electronic | LogP | 0.8 |

| Steric | Molar Refractivity | 40.2 cm³ |

Future Perspectives and Emerging Research Avenues for 6 Aminomethyl Pyrazine 2 Carbonitrile

Design and Synthesis of Advanced 6-(Aminomethyl)pyrazine-2-carbonitrile Analogs

The future of drug discovery involving this compound will heavily rely on the rational design and efficient synthesis of novel analogs. The core structure is amenable to a variety of synthetic modifications. For instance, the aminomethyl group can be acylated, alkylated, or used as a handle to introduce diverse functional groups, while the pyrazine (B50134) ring itself can be further substituted.

One promising approach is the creation of hybrid molecules or conjugates. Researchers have successfully synthesized pyrazine-based conjugates using techniques like "click chemistry" and "benzotriazole chemistry" to link the pyrazine scaffold to other pharmacologically important moieties, such as triazoles or benzothiazoles. nih.gov This strategy aims to combine the therapeutic advantages of different molecular entities to create multifunctional drugs, for example, as potential antiviral agents. nih.gov

Furthermore, synthetic strategies are evolving to become more efficient and environmentally benign. Microwave-assisted synthesis has been employed to produce pyrazine conjugates in good yields with facile reaction conditions. nih.gov Another key intermediate for related structures, 3,6-dichloropyrazine-2-carbonitrile, has been synthesized in a multi-step process from 2-aminopyrazine, highlighting the complex but achievable routes to highly functionalized pyrazine cores. mdpi.com The development of one-pot, multi-component reactions, such as those used for synthesizing pyranopyrazoles, offers a rapid and efficient way to generate libraries of diverse pyrazine-containing compounds for screening. researchgate.net These advanced synthetic methodologies will be crucial for creating a wide array of this compound analogs for biological evaluation.

Exploration of Novel Biological Targets and Therapeutic Applications

While existing research has identified several biological targets for pyrazine derivatives, the exploration of novel applications for analogs of this compound is a major avenue for future investigation. The pyrazine scaffold is present in drugs targeting a wide range of conditions, from bacterial infections (Pyrazinamide) to cancer (Bortezomib). mdpi.com

A significant area of focus is oncology. Pyrazine derivatives have been designed as inhibitors of key cancer-related enzymes, including:

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in many cancers. Novel 3-amino-pyrazine-2-carboxamide derivatives have been synthesized and shown to be potent pan-FGFR inhibitors, blocking downstream signaling pathways and exhibiting antitumor activity. nih.gov

Spleen Tyrosine Kinase (Syk): A series of aminopyrazines have been developed as inhibitors of Syk kinase, a target for inflammatory diseases and certain cancers. nih.gov

Deubiquitinating Enzymes (DUBs): Analogs of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile have been identified as selective inhibitors of USP8, a deubiquitinase implicated in cancer, showing anti-proliferative and pro-apoptotic activity in cancer cell lines. researchgate.net

Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL): A pyrazine-fused derivative of Celastrol was found to directly bind to RANKL, blocking pathways involved in osteoclastogenesis, and showed significant potential in treating osteoporosis with a better safety profile than the parent compound. acs.orgacs.org

Beyond cancer, the pyrazine core is being explored for other therapeutic uses. For example, pyrazine conjugates have shown promising antiviral properties against SARS-CoV-2. nih.gov Additionally, derivatives of the related pyrazolopyrimidine scaffold have been designed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. nih.gov The structural features of this compound make it an excellent starting point for designing specific inhibitors for these and other yet-to-be-explored biological targets.

Integration of High-Throughput Screening and Advanced Computational Methods

The discovery and optimization of novel drugs based on the this compound scaffold will be significantly accelerated by the integration of high-throughput screening (HTS) and advanced computational techniques. HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" against a biological target. nih.gov For example, HTS has been used to identify inhibitors of USP8 and Plasmodium falciparum's glucose-6-phosphate dehydrogenase, a key enzyme in the parasite's life cycle. researchgate.netnih.gov

Computational methods play a crucial role throughout the drug discovery pipeline:

Virtual Screening: Before synthesis, large virtual libraries of potential this compound analogs can be screened against the three-dimensional structure of a target protein to predict binding affinity and mode. youtube.com

Structure-Activity Relationship (SAR) Studies: Computational tools can help elucidate the relationship between a molecule's structure and its biological activity, guiding the design of more potent and selective analogs. youtube.com Molecular docking studies, for instance, have been used to understand how novel FGFR inhibitors bind to their target and to support observed biological data for antiviral pyrazine conjugates. nih.govnih.gov

ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, can be predicted using computational models, helping to prioritize compounds with favorable drug-like properties early in the discovery process. nih.gov

This synergy between HTS and computational chemistry, often referred to as computer-assisted drug design (CADD), allows for a more rational, efficient, and cost-effective approach to drug development, moving from initial concept to lead compound much faster than traditional methods alone. youtube.comnih.gov

Development of Pyrazine-Based Scaffolds for Chemical Biology Probes and Tools

The pyrazine scaffold is not only valuable for developing therapeutics but also for creating chemical biology probes. These molecular tools are essential for studying biological processes, validating drug targets, and understanding disease mechanisms. The structural features of this compound make it an ideal starting point for designing such probes.

The aminomethyl group can be functionalized with reporter tags (like fluorophores) or reactive groups for covalent labeling of target proteins. The pyrazine-2-carbonitrile moiety itself can act as a key interacting fragment with a protein's active site. Pyrazole-based scaffolds, which are structurally related to pyrazines, have been widely used to develop inhibitors for studying protein kinases, demonstrating the utility of such nitrogen-containing heterocycles as core structures for chemical probes. mdpi.comnih.gov

By developing specific and potent inhibitors based on the this compound structure, researchers can create tools to selectively modulate the activity of a single protein within a complex cellular environment. This allows for the detailed investigation of that protein's function and its role in signaling pathways. For example, selective inhibitors for different protein kinase isoforms or deubiquitinating enzymes enable researchers to dissect their unique biological roles, which is often difficult to achieve with genetic methods like RNA interference that can suffer from off-target effects. researchgate.netmdpi.com The development of such precise chemical tools is a burgeoning research area that will deepen our understanding of fundamental biology and uncover new therapeutic opportunities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.